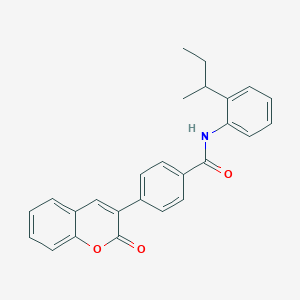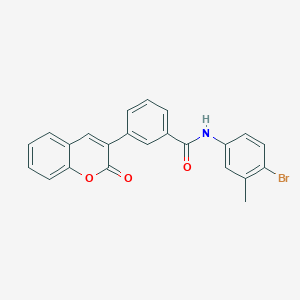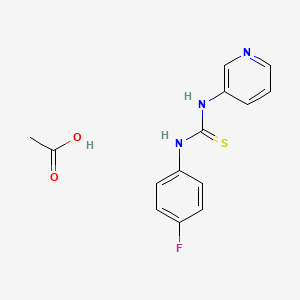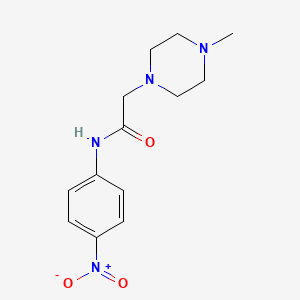![molecular formula C19H32Cl2N2O3 B4135370 N-[4-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4135370.png)
N-[4-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride
Vue d'ensemble
Description
N-[4-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as AEBP1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AEBP1 is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have antidepressant and anxiolytic effects.
Mécanisme D'action
N-[4-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride is a selective serotonin reuptake inhibitor (SSRI) that works by blocking the reuptake of serotonin in the brain, thereby increasing the levels of serotonin available for neurotransmission. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological processes. By increasing the levels of serotonin in the brain, this compound can alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of the serotonergic system, regulation of neurogenesis, and improvement of synaptic plasticity. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride is its favorable safety profile, which makes it a promising candidate for further clinical development. Additionally, this compound has been shown to have a potent and selective inhibitory effect on serotonin reuptake, which may make it more effective than other SSRIs. However, one limitation of this compound is its complex synthesis method, which requires expertise in synthetic organic chemistry.
Orientations Futures
There are several future directions for research on N-[4-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride, including the elucidation of its molecular mechanism of action, the development of more efficient synthesis methods, and the evaluation of its efficacy and safety in clinical trials. Additionally, further studies are needed to determine the optimal dosing regimen and treatment duration for this compound in the treatment of depression and anxiety disorders.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in the treatment of depression and anxiety disorders. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry. This compound works by blocking the reuptake of serotonin in the brain, thereby increasing the levels of serotonin available for neurotransmission. This compound has several biochemical and physiological effects, including the modulation of the serotonergic system, regulation of neurogenesis, and improvement of synaptic plasticity. While this compound has several advantages, such as its favorable safety profile and potent and selective inhibitory effect on serotonin reuptake, it also has limitations, such as its complex synthesis method. There are several future directions for research on this compound, including the elucidation of its molecular mechanism of action, the development of more efficient synthesis methods, and the evaluation of its efficacy and safety in clinical trials.
Applications De Recherche Scientifique
N-[4-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied for its potential therapeutic applications in the treatment of depression and anxiety disorders. Several studies have shown that this compound has antidepressant and anxiolytic effects in animal models. Additionally, this compound has been shown to have a favorable safety profile, making it a promising candidate for further clinical development.
Propriétés
IUPAC Name |
N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3.2ClH/c1-3-12-24-18-7-6-17(15-19(18)23-4-2)16-20-8-5-9-21-10-13-22-14-11-21;;/h3,6-7,15,20H,1,4-5,8-14,16H2,2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYMPKASBQTFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCCN2CCOCC2)OCC=C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4135301.png)
![3-({4-[4-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid](/img/structure/B4135317.png)
![N-(4-iodo-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4135318.png)
![3-{5-[(3-bromo-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}pyridine](/img/structure/B4135323.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4135331.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4135344.png)
![1-(1,3-benzodioxol-5-yl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4135350.png)
![4-[4-(allyloxy)-3-methoxyphenyl]-5-benzoyl-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4135352.png)
![4-[(3-bromobenzyl)amino]-1-butanol hydrochloride](/img/structure/B4135358.png)

![2-{1-allyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-chlorophenyl)acetamide](/img/structure/B4135368.png)
